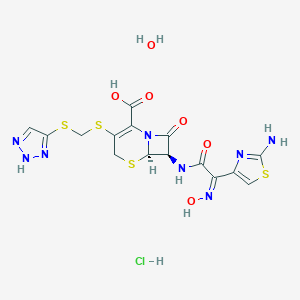
Cefmatilen hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefmatilen hydrochloride hydrate is a broad-spectrum cephalosporin antibiotic that is commonly used in clinical practice. It is a white or almost white powder that is soluble in water. Cefmatilen hydrochloride hydrate has a wide range of applications in the medical field, including the treatment of respiratory tract infections, urinary tract infections, and skin and soft tissue infections.
Mécanisme D'action
Cefmatilen hydrochloride hydrate works by inhibiting bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell wall, which interferes with the cross-linking of peptidoglycan strands. This results in the weakening and eventual lysis of the bacterial cell wall, leading to bacterial death.
Effets Biochimiques Et Physiologiques
Cefmatilen hydrochloride hydrate has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, like all antibiotics, it can have some side effects, including gastrointestinal disturbances, allergic reactions, and superinfection.
Avantages Et Limitations Des Expériences En Laboratoire
Cefmatilen hydrochloride hydrate has several advantages for lab experiments. It has a broad-spectrum of activity, making it useful for testing against a wide range of bacteria. It is also relatively stable and easy to handle. However, one limitation is that it is not effective against all types of bacteria, and some bacterial strains may be resistant to it.
Orientations Futures
There are several future directions for research on Cefmatilen hydrochloride hydrate. One area of interest is the development of new formulations or delivery methods that can increase its efficacy against drug-resistant bacteria. Another area of research is the investigation of its potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further studies are needed to explore its potential use in the treatment of other types of infections, such as viral or fungal infections.
Conclusion:
In conclusion, Cefmatilen hydrochloride hydrate is a broad-spectrum cephalosporin antibiotic that has a wide range of applications in the medical field. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its potential use in the treatment of drug-resistant bacterial infections and other types of infections.
Méthodes De Synthèse
Cefmatilen hydrochloride hydrate is synthesized by the condensation reaction of 7-aminocephalosporanic acid and 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The reaction is catalyzed by a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI). The resulting product is then purified by crystallization or chromatography.
Applications De Recherche Scientifique
Cefmatilen hydrochloride hydrate has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pneumoniae. In addition, Cefmatilen hydrochloride hydrate has been studied for its potential use in the treatment of drug-resistant bacterial infections.
Propriétés
Numéro CAS |
154776-45-1 |
|---|---|
Nom du produit |
Cefmatilen hydrochloride hydrate |
Formule moléculaire |
C15H17ClN8O6S4 |
Poids moléculaire |
569.1 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1 |
Clé InChI |
LBWIJMWZWJRRMO-AWXOXGPMSA-N |
SMILES isomérique |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
SMILES canonique |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



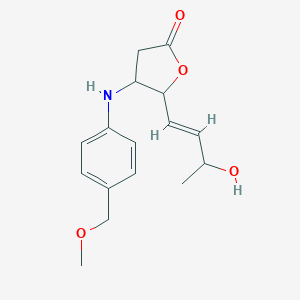
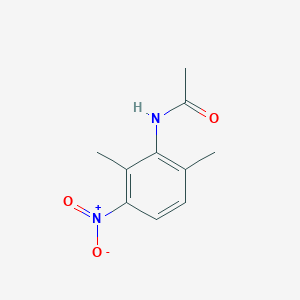
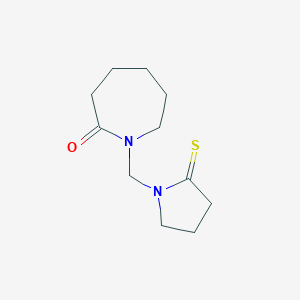
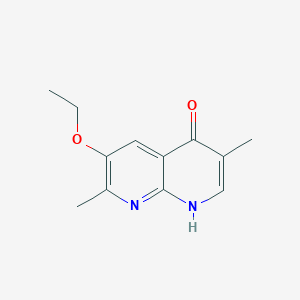
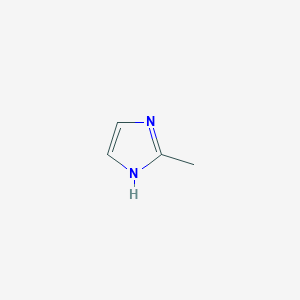
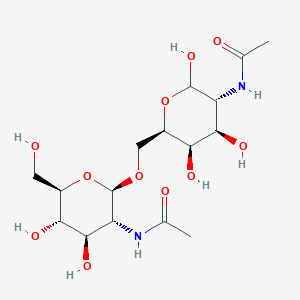
![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)
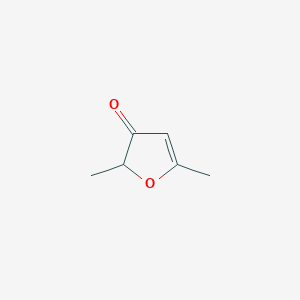
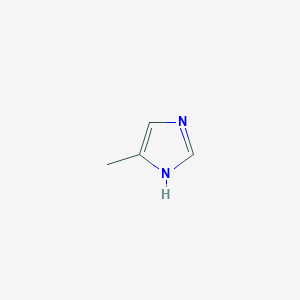
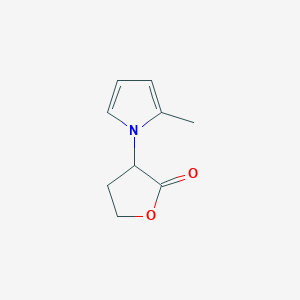
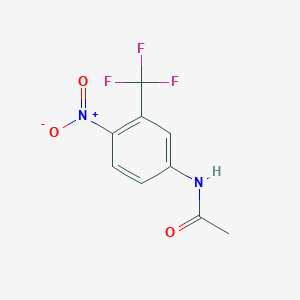
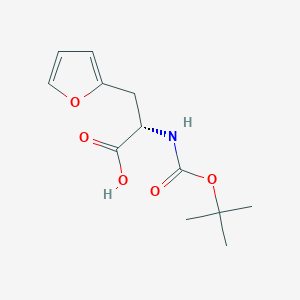
![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)
